PTP1B Inhibitory Potency: Ki of 2.30 µM with Mixed-Type Inhibition
This compound inhibits human recombinant PTP1B with a Ki of 2.30 µM (2300 nM) via a mixed-type mechanism [1]. In the same assay system, a related benzoic acid-based inhibitor (BDBM50432421/CHEMBL2349152) exhibited a Ki of 5.80 µM, demonstrating that the dioxaphosphinane scaffold with 4‑pyridyl substitution provides approximately 2.5‑fold higher affinity [2]. The mixed-type inhibition mode (affecting both substrate binding and catalytic turnover) is distinct from the non-competitive mechanism (Ki = 5.80 µM) of the comparator, which has implications for inhibitor design against this therapeutically relevant phosphatase target [1][2].
| Evidence Dimension | PTP1B inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.30 µM (2300 nM), mixed-type inhibition |
| Comparator Or Baseline | BDBM50432421 (CHEMBL2349152): Ki = 5.80 µM (5800 nM), non-competitive inhibition |
| Quantified Difference | 2.5-fold lower Ki (higher affinity) for target compound |
| Conditions | Human recombinant PTP1B expressed in E. coli TB1; p-nitrophenylphosphate substrate; Lineweaver-Burk analysis |
Why This Matters
The 2.5-fold higher affinity and distinct inhibition mode directly impact inhibitor selection for PTP1B screening cascades and structure-based drug design programs.
- [1] BindingDB BDBM50444696. Ki: 2.30E+3 nM, Mixed-type inhibition, human recombinant PTP1B. View Source
- [2] BindingDB BDBM50432421 (CHEMBL2349152). Ki: 5.80E+3 nM, Non-competitive inhibition, human recombinant PTP1B. View Source
